4-amino-N,N-dicyclohexylbenzenesulfonamide
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
4-amino-N,N-dicyclohexylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-amino-N,N-dicyclohexylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N,N-dicyclohexylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity . The pathways involved may include inhibition or activation of enzymatic processes, modulation of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
4-amino-N,N-dicyclohexylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-aminobenzenesulfonamide: A simpler analog with similar functional groups but lacking the dicyclohexyl substitution.
Sulfamethazine: A sulfonamide antibiotic with a different substitution pattern on the benzene ring.
Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring substitution.
The uniqueness of this compound lies in its dicyclohexyl substitution, which imparts distinct chemical and physical properties, making it suitable for specific research applications .
Properties
IUPAC Name |
4-amino-N,N-dicyclohexylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c19-15-11-13-18(14-12-15)23(21,22)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h11-14,16-17H,1-10,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAOHMKUHPRLAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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